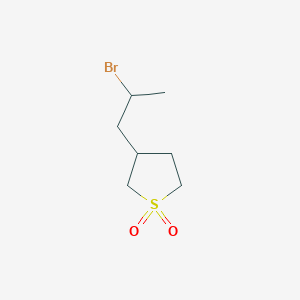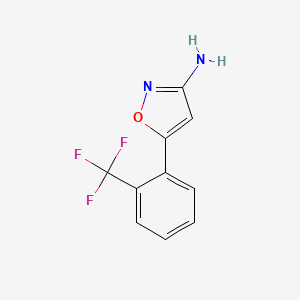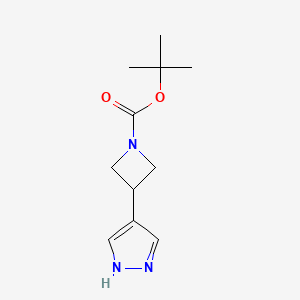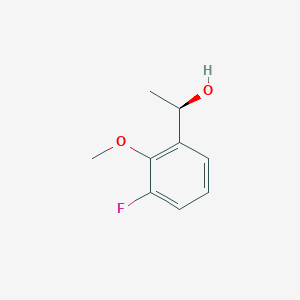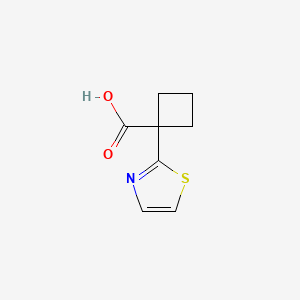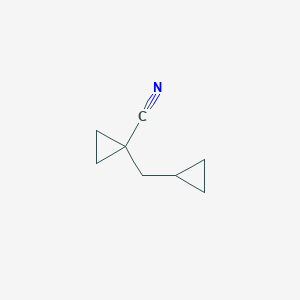
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N₃) and a trifluoromethyl group (-CF₃) attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene typically involves the nucleophilic substitution of a halogenated precursor with sodium azide. One common method includes the reaction of 1-(2-Bromoethyl)-3-(trifluoromethyl)benzene with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under controlled temperature conditions. The reaction proceeds as follows:
1-(2-Bromoethyl)-3-(trifluoromethyl)benzene+NaN3→this compound+NaBr
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common reagents and conditions used in these reactions include sodium azide, hydrogen gas, palladium catalysts, and various solvents like DMF and ethanol. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for imaging or therapeutic purposes.
Medicine: Its derivatives are explored for potential use in drug development, particularly in targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Wirkmechanismus
The mechanism by which 1-(2-Azidoethyl)-3-(trifluoromethyl)benzene exerts its effects depends on the specific application. In bioconjugation, the azido group reacts with alkyne-functionalized molecules through the Huisgen cycloaddition, forming stable triazole linkages. This reaction is highly specific and efficient, making it valuable in various biological and chemical applications.
Vergleich Mit ähnlichen Verbindungen
1-(2-Azidoethyl)-3-(trifluoromethyl)benzene can be compared with other azido and trifluoromethyl-substituted compounds, such as:
2-Azido-N,N-dimethylethanamine: Similar in having an azido group, but differs in the presence of a dimethylamino group instead of a trifluoromethyl group.
4-(2-Azidoethyl)benzene-1,2-diol: Contains an azido group and a diol functional group, used in different polymerization reactions.
N-(2-Azidoethyl)ethanamide: Another azido compound with an ethanamide group, showing different reactivity and applications.
The uniqueness of this compound lies in the combination of the azido and trifluoromethyl groups, which impart distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Eigenschaften
CAS-Nummer |
823189-10-2 |
|---|---|
Molekularformel |
C9H8F3N3 |
Molekulargewicht |
215.17 g/mol |
IUPAC-Name |
1-(2-azidoethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-3-1-2-7(6-8)4-5-14-15-13/h1-3,6H,4-5H2 |
InChI-Schlüssel |
HQFQJGOICJHLEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
